molecular formula C17H14N2O2 B15064038 2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one CAS No. 66045-42-9

2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one

Cat. No.: B15064038
CAS No.: 66045-42-9
M. Wt: 278.30 g/mol
InChI Key: VILIILLVJBDDET-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzamide with acetylacetone under acidic conditions to form the quinazolinone core. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, which may exhibit different biological activities.

    Substitution: The phenyl ring and other functional groups in the compound can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different physical, chemical, and biological properties, making them valuable for further research and development.

Scientific Research Applications

2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used to investigate various biological processes and pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxopropyl)-1-phenylquinazolin-4(1H)-one: Known for its diverse biological activities and potential therapeutic applications.

    This compound derivatives: These compounds have similar structures but with different functional groups, leading to variations in their biological activities and properties.

    Quinazolinone derivatives: A broad class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Uniqueness

This compound stands out due to its specific structure, which allows for unique interactions with molecular targets. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development. Additionally, its potential therapeutic applications in medicine highlight its significance in the field of drug discovery.

Properties

CAS No.

66045-42-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(2-oxopropyl)-1-phenylquinazolin-4-one

InChI

InChI=1S/C17H14N2O2/c1-12(20)11-16-18-17(21)14-9-5-6-10-15(14)19(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

VILIILLVJBDDET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC(=O)C2=CC=CC=C2N1C3=CC=CC=C3

Origin of Product

United States

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